(2R,6S)-6-(benzyloxymethyl)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Structural Studies
- (2R,6S)-6-(benzyloxymethyl)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid has been utilized in the synthesis of complex organic compounds, demonstrating its role as a versatile building block. For instance, it has been involved in the synthesis of compounds like (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate, showcasing its utility in constructing morpholine derivatives with specific configurations and substitutions, contributing to the field of organic chemistry and material science (Hai-Yu Wang et al., 2011).
Asymmetric Synthesis
- The chemical has been instrumental in the field of asymmetric synthesis, particularly in the creation of α-amino acids and related compounds. For instance, it has been used in the synthesis of various N-tert-Butoxycarbonyl α-Amino acids and (R)-N-tert-Butoxycarbonyl Allylglycine, highlighting its importance in generating biologically active compounds and advancing pharmaceutical research (Robert M. Williams et al., 2003).
Role in Chiral Chemistry
- It's also used in the preparation of chiral reagents and building blocks for further synthetic applications. An example includes the synthesis of chiral trans-3,5-Bis(benzyl/tert-butyldiphenylsilyloxymethyl)morpholines, which are considered promising candidates for the C(2)-symmetric class of chiral reagents (R. Dave & N. Sasaki, 2004).
Applications in Organic Synthesis
- The compound is used as a reagent in organic synthesis, particularly for tert-butoxycarbonylation of acidic substrates like phenols, amine hydrochlorides, and carboxylic acids, highlighting its utility in modifying and protecting functional groups in complex organic molecules (Yukako Saito et al., 2006).
Safety And Hazards
This would involve a discussion of any known safety issues or hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
properties
IUPAC Name |
(2R,6S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(phenylmethoxymethyl)morpholine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-14(24-15(10-19)16(20)21)12-23-11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)/t14-,15+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQKLKYOXSATQI-LSDHHAIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC(C1)C(=O)O)COCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](O[C@H](C1)C(=O)O)COCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6S)-6-(benzyloxymethyl)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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